molecular formula C8H6FN3O4S B13525182 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride

Cat. No.: B13525182
M. Wt: 259.22 g/mol
InChI Key: QKPHMWQKCDPRJJ-UHFFFAOYSA-N
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Description

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with sulfonyl fluoride reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

The mechanism of action of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to target proteins. This inhibition disrupts the DNA repair process, leading to cell death in cancer cells . The compound’s structure allows it to interact with various amino acids in the enzyme’s active site, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and potential for further functionalization. This makes it a versatile compound for various chemical and biological applications .

Properties

Molecular Formula

C8H6FN3O4S

Molecular Weight

259.22 g/mol

IUPAC Name

1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl fluoride

InChI

InChI=1S/C8H6FN3O4S/c1-12-6-5(7(13)11-8(12)14)2-4(3-10-6)17(9,15)16/h2-3H,1H3,(H,11,13,14)

InChI Key

QKPHMWQKCDPRJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)S(=O)(=O)F)C(=O)NC1=O

Origin of Product

United States

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